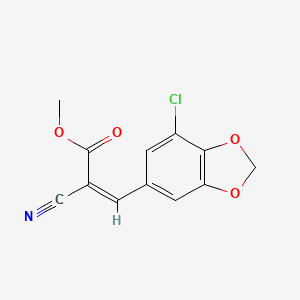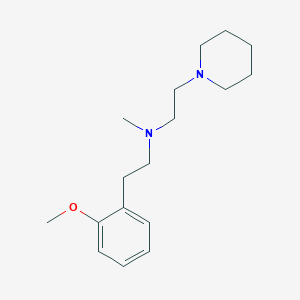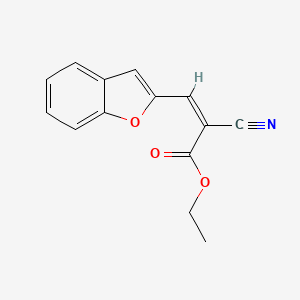
Methyl (2Z)-3-(7-chloro-2H-1,3-benzodioxol-5-YL)-2-cyanoprop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2Z)-3-(7-chloro-2H-1,3-benzodioxol-5-YL)-2-cyanoprop-2-enoate is a chemical compound that has been widely researched for its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of Methyl (Methyl (2Z)-3-(7-chloro-2H-1,3-benzodioxol-5-YL)-2-cyanoprop-2-enoate)-3-(7-chloro-2H-1,3-benzodioxol-5-YL)-2-cyanoprop-2-enoate is not fully understood. However, it has been proposed that the compound exerts its biological effects by interacting with specific cellular targets, such as enzymes, receptors, or ion channels, leading to the modulation of cellular signaling pathways.
Biochemical and Physiological Effects:
Methyl (Methyl (2Z)-3-(7-chloro-2H-1,3-benzodioxol-5-YL)-2-cyanoprop-2-enoate)-3-(7-chloro-2H-1,3-benzodioxol-5-YL)-2-cyanoprop-2-enoate has been shown to exhibit various biochemical and physiological effects, depending on the specific application. In medicinal chemistry, the compound has been shown to induce apoptosis, inhibit angiogenesis, and modulate the immune system. In biochemistry, it has been shown to act as a substrate for various enzymes involved in the biosynthesis of natural products. In material science, it has been shown to exhibit specific physical and chemical properties that make it suitable for the synthesis of novel materials.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl (Methyl (2Z)-3-(7-chloro-2H-1,3-benzodioxol-5-YL)-2-cyanoprop-2-enoate)-3-(7-chloro-2H-1,3-benzodioxol-5-YL)-2-cyanoprop-2-enoate has several advantages and limitations for lab experiments. One advantage is that the compound is relatively easy to synthesize using standard laboratory techniques. Another advantage is that it exhibits specific biological and physical properties that make it suitable for various applications. One limitation is that the compound may exhibit low solubility or stability under certain experimental conditions, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the research and development of Methyl (Methyl (2Z)-3-(7-chloro-2H-1,3-benzodioxol-5-YL)-2-cyanoprop-2-enoate)-3-(7-chloro-2H-1,3-benzodioxol-5-YL)-2-cyanoprop-2-enoate. One direction is to further investigate the mechanism of action of the compound in order to better understand its biological effects. Another direction is to explore the potential of the compound as a building block for the synthesis of novel materials with desired properties. Additionally, further research is needed to evaluate the safety and efficacy of the compound in various applications, particularly in medicinal chemistry.
Métodos De Síntesis
Methyl (Methyl (2Z)-3-(7-chloro-2H-1,3-benzodioxol-5-YL)-2-cyanoprop-2-enoate)-3-(7-chloro-2H-1,3-benzodioxol-5-YL)-2-cyanoprop-2-enoate can be synthesized through a multi-step process involving the use of various reagents and catalysts. The synthesis starts with the reaction of 7-chloro-1,3-benzodioxole with sodium hydride to form the corresponding sodium salt. This is followed by the reaction of the sodium salt with ethyl cyanoacetate in the presence of sodium ethoxide to form the desired product.
Aplicaciones Científicas De Investigación
Methyl (Methyl (2Z)-3-(7-chloro-2H-1,3-benzodioxol-5-YL)-2-cyanoprop-2-enoate)-3-(7-chloro-2H-1,3-benzodioxol-5-YL)-2-cyanoprop-2-enoate has been extensively researched for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, this compound has been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. In biochemistry, it has been investigated for its potential as a substrate for enzymes involved in the biosynthesis of natural products. In material science, it has been studied for its potential as a building block for the synthesis of novel materials with desired properties.
Propiedades
IUPAC Name |
methyl (Z)-3-(7-chloro-1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO4/c1-16-12(15)8(5-14)2-7-3-9(13)11-10(4-7)17-6-18-11/h2-4H,6H2,1H3/b8-2- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGZMJGNGSDGQHJ-WAPJZHGLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CC1=CC2=C(C(=C1)Cl)OCO2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C\C1=CC2=C(C(=C1)Cl)OCO2)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (Z)-3-(7-chloro-1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,3R)-3-[(1-benzylpyrazole-4-carbonyl)amino]cyclopentane-1-carboxylic acid](/img/structure/B7683189.png)
![2-[(E)-(7-methoxy-1,3-benzodioxol-5-yl)methylideneamino]guanidine](/img/structure/B7683195.png)
![2-[(E)-[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]guanidine](/img/structure/B7683196.png)
![[2-[(2-Methylquinolin-6-yl)methylamino]phenyl]methanol](/img/structure/B7683198.png)
![(Z)-2-[4-(5-chloro-2-methoxyphenyl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)prop-2-enenitrile](/img/structure/B7683237.png)
![N-[[4-[[(2R)-2-hydroxypropyl]carbamoyl]phenyl]methyl]adamantane-1-carboxamide](/img/structure/B7683239.png)

![[2-(4-methyl-2-morpholin-4-ylsulfonylanilino)-2-oxoethyl] (Z)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate](/img/structure/B7683251.png)
![(Z)-3-[2-(difluoromethoxy)-3-methoxyphenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B7683256.png)
![2-[(4E)-4-[(3-bromo-4-fluorophenyl)methylidene]-1,3-dioxoisoquinolin-2-yl]acetic acid](/img/structure/B7683261.png)
![3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[(2S)-1-hydroxypropan-2-yl]thiophene-2-carboxamide](/img/structure/B7683265.png)
![ethyl (Z)-2-cyano-3-[4-[4-(4-oxoquinazolin-3-yl)butanoylamino]phenyl]prop-2-enoate](/img/structure/B7683278.png)

![[4-[(Z)-2-cyano-3-methoxy-3-oxoprop-1-enyl]-2-methoxyphenyl] 2-fluorobenzoate](/img/structure/B7683298.png)